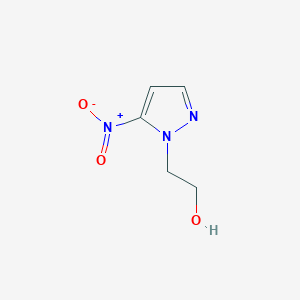

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

描述

Contextualization within N-Substituted Nitropyrazole Chemistry

The compound 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is classified within the broader family of N-substituted nitropyrazoles. This class of compounds is characterized by a pyrazole (B372694) ring that is substituted with at least one nitro group on a ring carbon and an alkyl or aryl group on a ring nitrogen. The chemistry of nitropyrazoles is a significant area of research, particularly in the field of energetic materials. nih.gov

The presence of the nitro group makes the pyrazole ring electron-deficient, which influences its reactivity in substitution reactions. researchgate.net For instance, in N-substituted 3(5)-nitropyrazoles, the nitro group at position 5 is reported to be significantly more reactive towards nucleophilic substitution than a nitro group at position 3. researchgate.net The synthesis of N-substituted nitropyrazoles is often achieved through the direct alkylation of a nitropyrazole precursor. The ethanol (B145695) group in this compound provides a versatile functional handle, allowing for further structural modifications, such as the introduction of additional energetic functionalities like nitrate (B79036) esters or azido (B1232118) groups, to create more complex and potent energetic materials. mdpi.com

Significance of Pyrazole Core in Heterocyclic Compound Research

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is considered an important scaffold in synthetic and medicinal chemistry. globalresearchonline.netnih.gov Pyrazole and its derivatives have been extensively studied due to their ready accessibility, diverse chemical reactivity, and broad spectrum of biological activities. globalresearchonline.netmdpi.com In the field of medicinal chemistry, the pyrazole ring is considered a "privileged scaffold," meaning it is a structural motif that is capable of binding to a variety of biological targets, leading to a wide range of pharmacological effects. researchgate.net

The versatility of the pyrazole core stems from its unique chemical properties. It is an aromatic system, and the two nitrogen atoms provide sites for hydrogen bonding and coordination with biological macromolecules. researchgate.net Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. researchgate.net Consequently, the pyrazole motif is a core component in numerous compounds investigated for anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. globalresearchonline.netresearchgate.netnih.gov Its widespread application extends to agrochemicals and dyes, highlighting the fundamental importance of this heterocyclic system in modern chemical research. globalresearchonline.netorientjchem.org

Scope and Research Objectives in the Study of this compound

Specific academic studies focusing exclusively on this compound are specialized, with research objectives typically falling into several key areas. A primary objective is its use as a synthetic intermediate or building block for the creation of more complex molecules. The terminal hydroxyl group is a key reactive site, allowing for transformations into other functional groups or for linking the nitropyrazole moiety to other molecular scaffolds.

A significant area of investigation for derivatives of this compound is in the development of novel energetic materials. nih.gov The nitropyrazole core is a known energetic toxophore, and research objectives often involve modifying the hydroxyethyl (B10761427) side chain to enhance energetic properties. For example, the hydroxyl group can be converted to a nitrate ester, which would increase the oxygen balance and explosive performance of the resulting molecule. mdpi.com

In the context of medicinal chemistry, while the nitro group can be associated with toxicity, nitrated heterocyclic compounds are also explored for certain therapeutic applications. Therefore, another research objective could be the synthesis of a series of derivatives from this compound to be screened for biological activity. The hydroxyethyl group can improve water solubility and provides a point of attachment for other pharmacologically relevant groups, as seen in related pyrazole structures designed for antiplatelet or antioxidant effects. researchgate.net The overarching scope is to leverage the unique combination of the energetic nitropyrazole core and the synthetically versatile hydroxyethyl side chain to create novel compounds with tailored properties for specific applications in materials science or pharmacology.

Structure

3D Structure

属性

IUPAC Name |

2-(5-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4-3-7-5(8(10)11)1-2-6-7/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWALXPWEBZKBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026867-48-0 | |

| Record name | 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Studies of 2 5 Nitro 1h Pyrazol 1 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the connectivity of all atoms in the molecule can be established.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the pyrazole (B372694) ring protons and the ethanol (B145695) side chain protons.

Pyrazole Protons: The pyrazole ring contains two protons, H-3 and H-4. Due to the influence of the adjacent nitrogen atoms and the electron-withdrawing nitro group at the C-5 position, these protons appear in the aromatic region of the spectrum. H-3 is typically found further downfield than H-4. They exhibit coupling to each other, resulting in a pair of doublets.

Ethanol Side Chain Protons: The ethanol side chain gives rise to three distinct signals. The two methylene (B1212753) groups (-N-CH₂- and -CH₂-OH) are adjacent and will appear as triplets due to mutual spin-spin coupling. The chemical shift of the N-CH₂ protons is influenced by the pyrazole ring, while the HO-CH₂ protons are shifted downfield by the adjacent hydroxyl group. The hydroxyl proton (-OH) typically appears as a broad singlet, the position of which can be dependent on solvent, concentration, and temperature. msu.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.0 - 8.2 | Doublet (d) | ~2-3 |

| H-4 | ~7.0 - 7.2 | Doublet (d) | ~2-3 |

| N-CH₂ (H-1') | ~4.5 - 4.7 | Triplet (t) | ~5-6 |

| HO-CH₂ (H-2') | ~4.0 - 4.2 | Triplet (t) | ~5-6 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule has five distinct carbon environments.

Pyrazole Carbons: The three carbons of the pyrazole ring (C-3, C-4, and C-5) will have characteristic chemical shifts. The C-5 carbon, being directly attached to the strongly electron-withdrawing nitro group, is expected to be the most downfield of the ring carbons. The chemical shifts of C-3 and C-4 are also influenced by the heterocyclic environment. researchgate.net

Ethanol Side Chain Carbons: The two aliphatic carbons of the side chain (C-1' and C-2') will appear in the upfield region of the spectrum. The C-1' carbon, bonded to the pyrazole nitrogen, will be at a lower field than the C-2' carbon, which is bonded to the hydroxyl group. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | ~155 - 160 |

| C-3 | ~140 - 145 |

| C-4 | ~110 - 115 |

| C-2' (HO-C H₂) | ~58 - 62 |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, COSY would show cross-peaks between H-3 and H-4, and between the N-CH₂ and HO-CH₂ protons, confirming the pyrazole ring structure and the ethanol chain fragment, respectively. researchgate.netresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons (C-3, C-4, C-1', and C-2').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a key technique for connecting the different fragments of the molecule. Crucial correlations would be observed from the N-CH₂ protons to the pyrazole ring carbons C-5 and C-3a, definitively linking the ethanol side chain to the N-1 position of the pyrazole ring. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the N-CH₂ protons and the H-5 proton on the pyrazole ring, providing further confirmation of the N-1 substitution and the 5-nitro regio-isomer. nih.gov

Utilization of NMR for Regioisomer Differentiation

The synthesis of 2-(nitro-1H-pyrazol-1-yl)ethan-1-ol can potentially yield two regioisomers: the 1,5-nitro and the 1,3-nitro isomers. NMR spectroscopy is the definitive method for distinguishing between them. oxinst.com

The key differences would be observed in the ¹³C NMR spectrum and in HMBC correlations. The chemical shift of the carbon bearing the nitro group (C-5 in the desired isomer, C-3 in the alternative) is significantly different. Furthermore, HMBC analysis provides unambiguous proof of connectivity. researchgate.netrsc.org In the 1,5-nitro isomer, the N-CH₂ protons will show a 3-bond correlation to C-5. In the 1,3-nitro isomer, these same protons would show a 3-bond correlation to C-4 and a 2-bond correlation to C-5, allowing for clear differentiation. Additionally, a NOESY experiment would show a spatial correlation between the N-CH₂ protons and the H-5 proton in the 1,5-isomer, a correlation that would be absent in the 1,3-isomer.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides evidence for its molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural information.

The molecular formula of this compound is C₅H₇N₃O₃, corresponding to a monoisotopic mass of approximately 171.0487 Da.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for nitroaromatic compounds and alcohols. libretexts.orglibretexts.org

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da).

Loss of H₂O: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). libretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent to the hydroxyl group can lead to the loss of a •CH₂OH radical (31 Da), resulting in a nitropyrazole-methyl cation.

Side-chain Cleavage: Cleavage of the N-C bond of the side chain can also occur.

Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of N₂ or HCN. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 172.0560 | [M+H]⁺ |

| 154.0455 | [M+H - H₂O]⁺ |

| 126.0505 | [M+H - NO₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. edinst.comnih.gov

The spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, N-O, C-N, and C=C bonds. acrhem.org

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding. scribd.com

C-H Stretches: Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanol side chain will appear just below 3000 cm⁻¹. libretexts.org

N-O Stretches (Nitro Group): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net These are highly characteristic and confirm the presence of the nitro functionality.

C=C and C=N Stretches: Vibrations from the pyrazole ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol is expected in the 1050-1150 cm⁻¹ range. youtube.com

Table 4: Predicted Vibrational Spectroscopy Data

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 (broad, strong) |

| C-H (Aromatic) | Stretching | 3150 - 3050 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1475 (strong) |

| C=N, C=C (Ring) | Stretching | 1600 - 1400 |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1290 (strong) |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the current date, no single-crystal X-ray diffraction studies for this compound have been reported in peer-reviewed literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions for the solid-state structure of this specific compound, are unavailable.

While crystallographic data exists for related pyrazole structures, presenting that information would fall outside the scope of this article, which is exclusively focused on this compound. researchgate.netmdpi.comnih.gov

Advanced Chromatographic and Electrophoretic Methods for Purity and Isomer Separation

Detailed research findings on the application of advanced chromatographic (e.g., HPLC, GC-MS) and electrophoretic methods for the specific purpose of purity assessment and isomer separation of this compound have not been documented in the available scientific literature.

General methods for the analysis of related energetic materials and other nitropyrazole compounds have been developed. uni.luresearchgate.net For instance, High-Performance Liquid Chromatography (HPLC) is a common technique for the purity analysis of various nitropyrazole products, often utilizing reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and acidified water. uni.lu Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the fragmentation patterns of pyrazole derivatives. researchgate.net Capillary Electrophoresis (CE) has also been successfully employed for the separation of isomers of related nitroaromatic compounds. nih.gov

However, without specific studies on this compound, it is not possible to provide validated data tables with specific operational parameters such as retention times, column specifications, mobile phase compositions, or electrophoretic mobility for this compound.

Computational and Theoretical Investigations of 2 5 Nitro 1h Pyrazol 1 Yl Ethan 1 Ol

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. dergipark.org.tr

For 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, which is rich in π-electrons. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group (-NO₂). This distribution facilitates intramolecular charge transfer from the pyrazole ring to the nitro group upon electronic excitation. researchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar nitrated pyrazole structures.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or aug-cc-pVDZ, are widely used to investigate nitropyrazole derivatives. tandfonline.comnih.gov These calculations provide fundamental information about the molecule's geometry, stability, and spectroscopic properties.

A crucial first step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. researchgate.net For this compound, this process would account for the planarity of the pyrazole ring and the rotational freedom of the ethanol (B145695) and nitro substituents.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a reliable tool for predicting NMR chemical shifts (δ) and coupling constants (J). researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. tandfonline.com

For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic features:

¹H NMR: The protons on the pyrazole ring (H3 and H4) would show distinct chemical shifts influenced by the anisotropic effects of the ring and the strong electron-withdrawing nature of the adjacent nitro group. The protons of the ethyl bridge (-CH₂-N and -CH₂-OH) would appear as triplets, with the -CH₂-N group being significantly deshielded due to its proximity to the electronegative pyrazole ring. The hydroxyl proton (-OH) signal is typically a broad singlet.

¹³C NMR: The carbon atoms of the pyrazole ring would have their chemical shifts heavily influenced by the attached substituents. The C5 carbon, bonded to the nitro group, is expected to be significantly downfield. The carbons of the ethanol side chain would also be clearly distinguishable.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.0 - 8.5 | - |

| H4 | ~6.8 - 7.2 | - |

| -CH₂-N- | ~4.5 - 4.8 | ~55 - 60 |

| -CH₂-OH | ~3.9 - 4.2 | ~60 - 65 |

| -OH | Variable (broad singlet) | - |

| C3 | - | ~135 - 140 |

| C4 | - | ~110 - 115 |

| C5 | - | ~150 - 155 |

Note: The predicted chemical shifts are estimates based on data from analogous nitrated heterocyclic compounds and general substituent effects. mdpi.commdpi.com Actual values may vary.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting reactivity, as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and the sp²-hybridized N2 atom of the pyrazole ring. researchgate.net

Positive Potential (Blue): This electron-poor region indicates a site for nucleophilic attack and is typically found around the hydrogen atom of the hydroxyl group.

Neutral Potential (Green): Areas with intermediate potential, such as the carbon backbone of the pyrazole ring and the ethyl chain, would appear in green.

The MEP map provides a qualitative prediction of how the molecule will interact with other reagents and is particularly useful for understanding non-covalent interactions. researchgate.net

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states, and calculating activation energies. fx361.com This knowledge is crucial for optimizing synthetic routes and predicting reaction outcomes.

The synthesis of this compound likely involves the nitration of a pyrazole precursor. This reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the active electrophile is the nitronium ion (NO₂⁺), often generated from a mixture of nitric acid and sulfuric acid. rrbdavc.orgmasterorganicchemistry.com

Computational methods can model this entire reaction pathway. researchgate.net The process involves:

Locating Reactants and Products: The geometries of the pyrazole precursor and the nitronium ion (reactants), as well as the final nitrated product, are optimized.

Identifying the Intermediate: The nitronium ion attacks the π-system of the pyrazole ring, forming a cationic intermediate known as a σ-complex or Wheland intermediate. DFT calculations can determine the structure and stability of this intermediate. For pyrazoles, electrophilic attack typically occurs at the C4 position. rrbdavc.org

Characterizing the Transition State (TS): The highest energy point along the reaction coordinate between the reactants and the intermediate is the transition state. Computational chemists use various algorithms to locate this TS structure. A key feature of a correctly identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. fx361.com The energy of this TS relative to the reactants defines the activation energy barrier, which is the primary determinant of the reaction rate.

This computational analysis provides a detailed, step-by-step view of the nitration process, confirming the regioselectivity and offering insights into the factors that control the reaction's efficiency. researchgate.netacs.org

Mechanistic Insights into N-Alkylation Processes

The N-alkylation of pyrazoles is a fundamental process for creating a wide array of functionalized derivatives. Computational studies provide crucial insights into the mechanistic pathways of these reactions, particularly for substituted pyrazoles like the nitro-derivatives. The regioselectivity of alkylation—whether it occurs at the N1 or N2 position of the pyrazole ring—is a key aspect that theoretical models can predict and explain.

For nitropyrazoles, the position of the electron-withdrawing nitro group significantly influences the electron density and nucleophilicity of the ring nitrogens. researchgate.net This, in turn, dictates the preferred site of alkylation. Theoretical studies on the alkylation of isomeric nitropyrazoles often reveal that the reaction can lead to a mixture of N1 and N2 isomers. researchgate.net Computational chemistry methods, such as Density Functional Theory (DFT), are employed to model the reaction pathways. These models calculate the energies of the reactants, transition states, and products for both possible alkylation sites.

The mechanism generally involves the deprotonation of the pyrazole NH group by a base, followed by a nucleophilic attack of the resulting pyrazolate anion on an alkylating agent. The regiochemical outcome is determined by the relative activation energies of the competing transition states. Factors such as the nature of the alkylating agent, the solvent, and the specific substitution pattern on the pyrazole ring all play a role in the reaction's kinetics and thermodynamics, which can be modeled computationally. nih.gov For instance, the synthesis of 1-vinylpyrazoles can be achieved through the N-alkylation of pyrazole with dichloroethane followed by dehydrochlorination, a process whose efficiency and pathway can be analyzed theoretically. nih.gov

| Factor | Influence on Mechanism | Computational Investigation Method |

|---|---|---|

| Position of Nitro Group | Alters the electron density and nucleophilicity of the N1 and N2 atoms, directing the incoming electrophile. | DFT, Electrostatic Potential Mapping |

| Steric Hindrance | Substituents near a nitrogen atom can sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen. | Transition State Energy Calculations |

| Solvent Effects | The polarity of the solvent can stabilize or destabilize transition states, shifting the product ratio. | Implicit/Explicit Solvation Models (e.g., PCM) |

| Nature of Alkylating Agent | The size and reactivity of the electrophile can influence the kinetic vs. thermodynamic control of the reaction. | Reaction Coordinate Analysis |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for predicting its interactions with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for this purpose.

Conformational Analysis aims to identify the stable, low-energy spatial arrangements (conformers) of the molecule. For this compound, this involves studying the rotation around key single bonds: the N1-C(ethyl) bond and the C-C bond of the ethanol side chain. Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. nih.gov The minima on this surface correspond to the most stable conformers. The relative energies of these conformers can be used to calculate their expected populations at a given temperature. nih.gov Such studies have been performed on related heterocyclic compounds to determine their preferred conformations. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations provide a view of the molecule's behavior over time. mdpi.com An MD simulation solves Newton's equations of motion for a system containing the molecule of interest and its environment (typically water), allowing its trajectory to be tracked. mdpi.com For this compound, an MD simulation can reveal the flexibility of the ethanol side chain, the stability of intramolecular hydrogen bonds (if any), and how the molecule interacts with surrounding solvent molecules. bohrium.comresearchgate.net These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a receptor. researchgate.net Similar MD studies on other pyrazole derivatives have been used to analyze their adsorption and interaction mechanisms in various chemical environments. bohrium.comresearchgate.net

| Analysis Type | Parameter/Observable | Insight Provided |

|---|---|---|

| Conformational Analysis | Dihedral Angles (e.g., C5-N1-C-C) | Identifies key rotational barriers and stable conformers. |

| Conformational Analysis | Relative Free Energies (ΔG) | Determines the population distribution of conformers at equilibrium. nih.gov |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Assesses the structural stability of the molecule over time. |

| Molecular Dynamics | Radial Distribution Function (RDF) | Characterizes the interaction and structuring of solvent molecules around the solute. |

| Molecular Dynamics | Hydrogen Bond Analysis | Quantifies intra- and intermolecular hydrogen bonding dynamics. |

Computational Screening and Design Principles for Pyrazole Derivatives

Computational methods are integral to modern drug discovery and materials science for screening large virtual libraries of compounds and guiding the rational design of new molecules with enhanced properties. globalresearchonline.net Pyrazole derivatives, known for their wide range of biological activities, are frequently the subject of such in-silico investigations. mdpi.comnih.govrsc.org

Computational Screening techniques like molecular docking and virtual screening are used to predict the binding affinity of pyrazole derivatives to specific biological targets, such as enzymes or receptors. nih.govnih.gov For example, docking studies can identify potential interactions, like hydrogen bonds and hydrophobic contacts, between a pyrazole ligand and the active site of a protein, helping to prioritize candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, 3D-QSAR models can identify the key structural features (e.g., steric, electronic) that are critical for activity. mdpi.comrsc.org These models are then used to predict the activity of newly designed compounds before they are synthesized. researchgate.net

These computational approaches lead to the formulation of Design Principles . For instance, studies might reveal that adding a hydrogen bond donor at a specific position on the pyrazole ring enhances binding affinity. nih.gov This knowledge allows for the targeted modification of a lead compound, such as this compound, to improve its desired properties. By integrating various computational tools, researchers can accelerate the development of novel pyrazole derivatives for applications ranging from medicine to materials science. researchgate.netnih.gov

| Technique | Application | Example from Literature |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Screening pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to guide lead optimization. | Developing models to predict the antimicrobial activity of novel pyrazole compounds. rsc.org |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | Determining features required for pyrazolo[3,4-d]pyrimidine derivatives to inhibit TRAP1 kinase. mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to be active. | Screening the ZINC database for potential TRAP1 inhibitors based on a pharmacophore model. mdpi.com |

| ADME-Tox Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. | Assessing the drug-like properties and oral bioavailability of newly designed antimicrobial pyrazoles. rsc.org |

Structure Activity and Structure Property Relationships Sar/spr in Nitropyrazole Derivatives

Impact of Nitro Group Position on Electronic and Steric Properties

The position of the nitro (NO₂) group on the pyrazole (B372694) ring profoundly influences the molecule's electronic and steric landscape. As a potent electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring system. quora.com This effect is most pronounced at the ortho and para positions relative to the substituent. In the case of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, the nitro group is at the C5 position.

The electron-withdrawing nature of the nitro group significantly affects the acidity and basicity of the pyrazole ring. The basic character of the pyridine-like nitrogen (N2) is reduced, while the acidity of the C-H protons on the ring is increased. nih.govresearchgate.net This electronic modification also influences the ring's susceptibility to further chemical reactions. For instance, nitration of a carbon atom causes a downfield shift in its ¹³C NMR signal due to this electron-withdrawing effect. nih.gov

The orientation of the nitro group relative to the plane of the pyrazole ring can also impact electronic transport properties in molecular devices. rsc.org While the pyrazole ring itself is planar, the positioning of substituents can introduce steric hindrance, affecting intermolecular interactions and crystal packing, which in turn influences bulk properties like density and melting point.

| Property | 3-Nitropyrazole | 4-Nitropyrazole | 5-Nitropyrazole Moiety |

|---|---|---|---|

| Electronic Effect | Strong electron withdrawal, influences N1 and N2 basicity. | Electron withdrawal distributed across the ring. | Strong electron withdrawal, significantly impacts adjacent N1 and C4 positions. |

| Steric Hindrance | Moderate steric hindrance for N-substitution at N1. | Minimal steric hindrance for N-substitution. | Significant steric hindrance for substituents at the N1 and C4 positions. |

| Reactivity towards Nucleophiles | The nitro group at C3 can be susceptible to nucleophilic substitution. researchgate.net | Generally less reactive towards nucleophilic substitution of the nitro group. | The C5 position is often targeted in synthesis, and its properties are modulated by the N1 substituent. |

Influence of N-Substitution (Ethanol Moiety) on Pyrazole Ring Reactivity and Molecular Configuration

The substitution of a hydrogen atom at the N1 position of the pyrazole ring with an ethanol (B145695) moiety, forming this compound, has several critical consequences for the molecule's reactivity and configuration.

Firstly, the N-alkylation removes the acidic N-H proton, preventing deprotonation at this site and eliminating the possibility of annular tautomerism, a phenomenon where the N-H proton can shift between the two nitrogen atoms in unsubstituted pyrazoles. nih.govresearchgate.net This locks the substitution pattern, providing a single, well-defined isomer. The choice of the N1 position for substitution is often governed by steric factors, with alkylation typically favoring the less sterically hindered nitrogen atom. semanticscholar.org

Secondly, the ethanol side chain introduces a flexible, non-aromatic component to the molecule. This can disrupt the planarity and close packing that might be observed in simpler nitropyrazoles, potentially lowering the melting point. The terminal hydroxyl (-OH) group is particularly significant, as it provides a site for hydrogen bonding. This can influence solubility, crystal structure, and serves as a reactive handle for further chemical modification. For instance, the hydroxyl group can be nitrated to form a nitrate (B79036) ester, a common strategy in the synthesis of energetic materials. nih.govmdpi.com The presence of this functional group is a key design feature for creating precursors to melt-cast explosives. nih.gov

Correlation of Structural Features with Specific Molecular Characteristics

Specific structural elements of nitropyrazole derivatives correlate directly with their molecular properties, particularly those relevant to energetic materials.

Ring Tension: The five-membered pyrazole ring possesses a degree of inherent ring tension. mdpi.com This contributes to the positive heat of formation, a desirable characteristic for energetic compounds, as it indicates a greater release of energy upon decomposition.

Nitrogen Content: A high nitrogen content is a hallmark of modern energetic materials. The decomposition of such compounds tends to produce large volumes of nitrogen gas (N₂), which is an environmentally benign and thermodynamically stable product. mdpi.com The pyrazole ring itself (C₃H₄N₂) has a significant nitrogen content, which is further increased by the addition of nitro groups.

Nitro Groups: The presence of nitro groups is strongly correlated with increased density and improved oxygen balance. mdpi.comresearchgate.net A better oxygen balance allows the molecule to more completely oxidize its carbon and hydrogen framework during decomposition, leading to a more efficient energy release. The density and nitrogen content of nitropyrazoles generally increase with the number of nitro groups on the ring. mdpi.com

| Structural Feature | Associated Molecular Characteristic | Impact on Properties |

|---|---|---|

| Pyrazole Ring | High Nitrogen Content, Ring Tension | Contributes to high heat of formation and generation of N₂ gas. mdpi.com |

| Nitro Group (-NO₂) | High Density, Oxygen Balance | Increases density and detonation performance. researchgate.net |

| N-Alkyl Chain (-CH₂CH₂OH) | Flexibility, Functional Group | Can lower melting point and allows for further functionalization. nih.gov |

Strategic Design Principles for Modulating Molecular Functionality and Stability

The design of molecules like this compound is guided by principles aimed at balancing energetic performance with chemical and thermal stability. A primary strategy involves using the nitropyrazole scaffold as a robust building block that offers high energy density and thermal resistance. mdpi.commdpi.com

Modulating functionality is often achieved through N-substitution. By introducing specific functional groups on the N1-substituent, properties such as melting point, solubility, and sensitivity can be fine-tuned. The ethanol group in the target compound is a strategic choice, making it a precursor for melt-castable explosives. nih.govmdpi.com The hydroxyl group can be converted into other explosophoric groups like nitrate esters (-ONO₂) or linked to other energetic moieties.

Stability is a critical consideration. While increasing the number of nitro groups enhances energetic performance, it can also increase sensitivity. Therefore, a key design principle is to achieve a balance. The aromatic stability of the pyrazole ring itself provides a foundation of thermal robustness. mdpi.com Strategic placement of substituents can also enhance stability through intramolecular interactions or by mitigating steric strain. researchgate.net For example, connecting nitropyrazoles with other nitrogen-rich heterocycles is an effective approach to increase nitrogen content while maintaining stability. mdpi.com

Isomerism Effects on Molecular Properties

Isomerism plays a critical role in determining the properties of nitropyrazole derivatives. Even with the same chemical formula, regioisomers—where substituents are located at different positions on the pyrazole ring—can exhibit vastly different physicochemical properties. researchgate.netnih.gov

For example, a comparison between 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol and this compound would reveal differences stemming from the nitro group's position. The electronic environment of the N1-substituent and the adjacent C4 and C5 atoms is altered, which can affect bond lengths, bond strengths, and ultimately, the activation energy for thermal decomposition. Research has shown that regioisomers of highly nitrated pyrazoles can have significant differences in density, thermal stability, and sensitivity to impact and friction. researchgate.netnih.gov

Similarly, comparing N-substituted isomers, such as 1-substituted versus 2-substituted pyrazoles (though N1 substitution is far more common), would show dramatic differences in reactivity and stability. The thermal stability of energetic materials can be significantly influenced by regioisomerism, with some isomers exhibiting more compact molecular geometries and reduced intramolecular repulsion, leading to higher activation barriers for decomposition. researchgate.net This highlights that subtle changes in molecular topology can have a profound impact on the macroscopic properties of the material.

Research Applications and Advanced Chemical Science Perspectives for 2 5 Nitro 1h Pyrazol 1 Yl Ethan 1 Ol

Role as a Synthetic Precursor for More Complex Heterocyclic Systems

The unique combination of a reactive hydroxyl group and an electron-deficient nitropyrazole ring makes 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol a valuable starting material for the synthesis of more elaborate molecular architectures. Its utility as a synthetic precursor stems from its capacity to serve as a building block for fused ring systems and as a substrate for further functionalization and derivatization.

Building Blocks for Fused Ring Systems

The pyrazole (B372694) nucleus is a cornerstone in the construction of various fused heterocyclic systems, many of which exhibit important biological activities. nih.gov The presence of the ethanol (B145695) side chain in this compound offers a convenient handle for intramolecular cyclization reactions, leading to the formation of fused ring structures. For instance, the hydroxyl group can be converted into a suitable leaving group, which can then be displaced by a nucleophilic center on the pyrazole ring or a suitably introduced substituent to form bicyclic systems.

Furthermore, the nitro group can influence the reactivity of the pyrazole ring, facilitating certain cyclization pathways. While direct examples involving this compound are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis suggest its potential in constructing pyrazolo-oxazine or other related fused systems through carefully designed reaction sequences. The adaptability of 5-aminopyrazole derivatives in synthesizing a wide array of fused pyrazoles, such as pyrazolopyrimidines and pyrazolotriazines, underscores the synthetic versatility of the pyrazole scaffold. nih.gov

Precursors for Further Functionalization and Derivatization

The functional groups present in this compound, namely the hydroxyl group and the nitro group, are amenable to a wide range of chemical transformations. This allows for the synthesis of a library of derivatives with tailored properties for various research applications. nih.gov

The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other functional groups. It can also be esterified or etherified to introduce different side chains, potentially modulating the compound's physical and chemical properties. For instance, reaction with acyl chlorides or sulfonyl chlorides can yield the corresponding esters, which may have altered reactivity or biological activity.

Exploration in the Academic Design and Study of High-Energy Density Materials

Nitropyrazole derivatives are a significant class of compounds in the field of high-energy density materials (HEDMs) due to their high heats of formation, thermal stability, and the energetic contribution of the nitro groups. nih.gov The compound this compound, containing both a nitro group and a pyrazole ring, serves as a relevant scaffold for academic exploration in this area.

Theoretical Approaches to Energetic Material Design

The design of novel energetic materials often begins with theoretical calculations to predict their properties, such as density, heat of formation, detonation velocity, and sensitivity. researchgate.net Computational methods, including density functional theory (DFT), are employed to evaluate the potential of candidate molecules before their synthesis is attempted. researchgate.net In this context, theoretical studies on this compound and its derivatives can provide valuable insights into how structural modifications affect their energetic performance.

Structural Modification for Enhanced Research Objectives (e.g., Nitrogen Richness)

A primary objective in the development of advanced energetic materials is to increase their nitrogen content. nih.gov High-nitrogen compounds are desirable because their decomposition products are predominantly dinitrogen gas (N₂), which is environmentally benign and releases a large amount of energy.

The following table illustrates how the introduction of different energetic groups can modify the properties of a hypothetical energetic compound based on a nitropyrazole core.

| Compound | Energetic Group(s) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Nitrogen Content (%) |

| Nitropyrazole Core | -NO₂ | 7.5 - 8.5 | 25 - 30 | ~30-40 |

| Azido (B1232118) Derivative | -NO₂, -N₃ | 8.0 - 9.0 | 30 - 35 | >50 |

| Polynitro Derivative | Multiple -NO₂ | 8.5 - 9.5 | 35 - 40 | ~35-45 |

| Tetrazole Adduct | -NO₂, Tetrazole | 8.2 - 9.2 | 32 - 38 | >60 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific theoretical calculations and experimental validation.

Development of Novel Reagents and Catalysts based on Nitropyrazole Scaffolds

The unique electronic properties of the nitropyrazole ring make it an attractive scaffold for the development of new reagents and catalysts. The electron-withdrawing nature of the nitro group can influence the coordination properties of the pyrazole nitrogen atoms, making them suitable ligands for various metal catalysts.

Heterogeneous catalysis is a crucial area of chemical synthesis, and pyrazole-based frameworks have been explored for their catalytic activity. nih.govnih.gov For instance, pyranopyrazoles have been synthesized using various recyclable catalysts, highlighting the utility of the pyrazole moiety in catalytic systems. nih.gov The development of catalysts based on the this compound scaffold could involve immobilizing the molecule onto a solid support through its hydroxyl group. The resulting material could then be explored for its catalytic activity in various organic transformations.

Moreover, N-unsubstituted pyrazoles are known to be versatile ligands in homogeneous catalysis. nih.gov By analogy, derivatives of this compound, where the pyrazole nitrogen is available for coordination, could be used to synthesize novel metal complexes with potential catalytic applications. The electronic and steric properties of the nitropyrazole ligand could be fine-tuned through further derivatization to optimize the performance of the catalyst for specific reactions.

Investigations in Materials Science

While direct research on this compound in materials science is nascent, the known properties of related pyrazole derivatives provide a strong basis for investigating its potential in specialized fields such as corrosion inhibition. The application in areas like Organic Light-Emitting Diodes (OLEDs) remains a more speculative but intriguing possibility.

Corrosion Inhibitors:

The development of effective corrosion inhibitors is crucial for protecting metallic materials in acidic environments. Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, as well as π-electrons, have demonstrated significant promise in this area. nih.gov Pyrazole derivatives, for instance, have been identified as effective corrosion inhibitors for metals like aluminum and steel in hydrochloric acid solutions. nih.govresearchgate.net

The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that impedes the corrosive process. nih.gov The pyrazole ring, with its heteroatoms and π-electron system, can facilitate strong adsorption. Research on compounds like 2-(1H-pyrazol-5-yl) aniline (B41778) and N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate has shown high inhibition efficiency. nih.govresearchgate.net

Given its structure, this compound possesses the key features of a potential corrosion inhibitor:

A Pyrazole Ring: The core heterocyclic structure provides π-electrons and nitrogen atoms that can coordinate with the metal surface.

Multiple Heteroatoms: The presence of nitrogen and oxygen atoms in the nitro and ethanol groups offers additional sites for adsorption.

These characteristics suggest that this compound could be a candidate for further investigation in corrosion science. Experimental and theoretical studies, such as electrochemical analysis and density functional theory (DFT) calculations, would be necessary to validate its efficacy and mechanism of action.

Table 1: Research Context for Pyrazole Derivatives as Corrosion Inhibitors

| Compound | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-(1H-pyrazol-5-yl) aniline | Carbon Steel | 1.0 Molar Hydrochloric acid | 94.47 | researchgate.net |

Organic Light-Emitting Diodes (OLEDs):

The application of this compound in the field of OLEDs is a largely unexplored research avenue. The core components of OLEDs rely on organic materials with specific electronic and photophysical properties. While various nitrogen-containing heterocyclic compounds are used in the design of emitters, host materials, and charge-transport layers, there is currently limited specific research linking nitropyrazoles to this technology. Future studies could explore whether the electronic structure of this nitropyrazole derivative could be tailored for use in OLED applications, though this remains a speculative context.

Future Directions and Emerging Research Avenues in Nitropyrazole Chemistry

The field of nitropyrazole chemistry is dynamic, with ongoing efforts to synthesize novel compounds with enhanced properties for various applications, particularly in the realm of energetic materials. nih.govresearchgate.net The future of this field is being shaped by several key research thrusts.

Development of Insensitive High-Energy Materials:

A primary goal in energetic materials research is the development of compounds that offer high performance (e.g., high density and detonation velocity) while exhibiting low sensitivity to stimuli like impact and friction. nih.govresearchgate.net Nitropyrazoles are attractive building blocks for these materials due to their high heats of formation, thermal stability, and the ability to be functionalized with various energetic groups. nih.govrsc.org Future research will likely focus on designing complex nitropyrazole derivatives, including polycyclic and bridged structures, to fine-tune the balance between energy output and safety. nih.gov

Green Chemistry and Sustainable Synthesis:

Traditional methods for synthesizing nitropyrazoles often rely on harsh nitrating agents like mixtures of fuming nitric and sulfuric acids, which pose environmental and safety concerns. nih.gov A significant future direction for nitropyrazole chemistry is the adoption of "green chemistry" principles. This involves exploring and implementing more environmentally benign nitrating agents and catalysts. nih.gov Furthermore, there is a pressing need to develop more efficient, multi-step syntheses that offer higher yields and lower costs, making the production of these valuable compounds more sustainable. nih.gov

Expansion into New Applications:

While energetic materials remain the dominant application, the diverse reactivity of the nitropyrazole scaffold opens doors to other fields. nih.gov The ability to functionalize the pyrazole ring at various positions allows for the synthesis of a vast library of derivatives. mdpi.com These derivatives could be screened for applications in medicinal chemistry, agrochemicals, and as functional materials like the aforementioned corrosion inhibitors or photosensitive materials. nih.gov The exploration of nitropyrazole-based energetic salts and co-crystals also represents a promising avenue for creating materials with tailored physical and chemical properties. nih.gov

Table 2: Summary of Future Research Focus in Nitropyrazole Chemistry

| Research Avenue | Key Objectives | Potential Impact |

|---|---|---|

| Insensitive Energetic Materials | Synthesize novel compounds with high energy and low sensitivity. | Development of safer and more effective explosives, propellants, and pyrotechnics. nih.gov |

| Green Synthesis Routes | Replace hazardous reagents with eco-friendly alternatives; improve reaction efficiency. | Reduced environmental impact and increased safety in chemical manufacturing. nih.gov |

| Novel Molecular Architectures | Design and synthesize polycyclic, caged, and bridged nitropyrazole structures. | Creation of materials with unprecedented density and performance characteristics. nih.gov |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via alkylation reactions, where the nitro-pyrazole core reacts with ethanol derivatives. For example, nucleophilic substitution under reflux conditions (e.g., ethanol as a solvent) is effective for introducing the ethanolic moiety . Alternatively, borane-dimethyl sulfide complexes may reduce intermediates to yield the ethanol group, as seen in analogous syntheses .

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) refined using SHELXL provides precise bond lengths and angles . Complementary ¹H and ¹³C NMR spectroscopy in deuterated solvents (e.g., CDCl₃) confirms the structure, as demonstrated for related ethanol-functionalized pyrazoles .

Q. What are the key reactivity patterns of the nitro and ethanol groups in this compound?

- Methodological Answer : The nitro group facilitates electrophilic substitution on the pyrazole ring, while the ethanol moiety can undergo oxidation to carboxylic acids or serve as a leaving group in nucleophilic substitutions. Reductive conditions (e.g., H₂/Pd-C) may convert the nitro group to an amine, altering reactivity .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Use gloves and goggles to prevent skin/eye contact, as pyrazole derivatives are often irritants . Store in cool, dry conditions to avoid decomposition, and follow institutional protocols for waste disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in nitro-group reactions be addressed experimentally?

- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Optimize solvent polarity (e.g., DMF for polar transition states) and temperature to favor desired pathways. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How should conflicting spectroscopic data (e.g., NMR) be resolved for derivatives?

- Methodological Answer : Cross-validate using SCXRD to resolve tautomerism or positional ambiguities. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while variable-temperature NMR clarifies dynamic equilibria .

Q. What strategies optimize biological activity studies of derivatives?

- Methodological Answer : Conduct systematic SAR studies by modifying substituents (e.g., nitro position, ethanol chain length). Use in vitro enzyme assays (e.g., kinase inhibition) and validate purity via HPLC. Crystal structures aid in docking studies to rationalize binding affinities .

Q. How can computational methods streamline experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。